(2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the defluorinative N-silylation of N-p-methoxyphenyl hexafluoroacetone imine, followed by hydrolysis to yield the desired product . The reaction conditions often require the use of magnesium as a promoter and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amino acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acids .
Scientific Research Applications
(2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and other complex molecules.
Biology: This compound is employed in studies involving enzyme inhibition and protein structure analysis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a mechanism-based inactivator of Escherichia coli tryptophan indole-lyase and tryptophan synthase. The compound covalently modifies the active site of these enzymes, leading to their inactivation. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
- 5,5,5-Trifluoro-DL-leucine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- 2-Amino-3,3,3-trifluoropropionic acid ethyl ester hydrochloride
Comparison: (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride is unique due to its specific trifluoromethyl substitution at the alpha position, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in research and industry .
Biological Activity
Enzyme Modulation
The compound has shown remarkable ability to interact with and modulate enzyme activity. Its trifluoromethyl group enhances binding affinity to biological targets, potentially increasing its potency in therapeutic applications. Specifically, it has been observed to interact with amidase enzymes, affecting biochemical pathways involved in drug metabolism.
Receptor Interactions
Studies have demonstrated that (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride can influence receptor signaling pathways. This property makes it a promising candidate for the development of drugs targeting neurological disorders.
Metabolic Stability
The presence of fluorine atoms in the compound's structure imparts unique chemical and physical properties, enhancing its metabolic stability. This characteristic is particularly valuable in pharmaceutical applications, as it can potentially increase the half-life of drugs incorporating this compound.
Biological Activity in Drug Development
The compound has shown promise in various areas of drug development:
- Neurological Disorders : Its ability to modulate receptor activity makes it a potential candidate for drugs targeting conditions such as Alzheimer's and schizophrenia .
- Enzyme Inhibition : The compound's interaction with amidase enzymes suggests potential applications as an enzyme inhibitor.
- Metabolic Pathways : Its influence on biochemical pathways involved in drug metabolism indicates possible uses in modulating drug efficacy and toxicity.
Comparative Analysis
To better understand the biological activity of this compound, it's useful to compare it with similar compounds:
Compound | Biological Activity | Key Differences |
---|---|---|
This compound | Enzyme modulation, receptor interactions, metabolic stability | Chiral center, trifluoromethyl group |
(S)-2-Amino-3,3,3-trifluoropropanoic acid hydrochloride | Similar activities, but potentially different potency due to chirality | Opposite stereochemistry |
3,3,3-Trifluoropropionic acid | Lacks amino group, different biological interactions | No chiral center, no amino group |
This comparison highlights the importance of the compound's specific structure, including its chirality and functional groups, in determining its biological activity.
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H/t1-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYBJJRPTNOPQK-LATNVFTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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